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Compound of Interest

Compound Name:
4-(2-Methoxyethyl)piperazine-1-

carbaldehyde

CAS No.: 206862-55-7

Cat. No.: B3368242

Get Quote

Executive Summary
Compound: 4-(2-Methoxyethyl)piperazine-1-carbaldehyde Role: Key synthetic intermediate

in the manufacturing of FLT3/AXL inhibitors (e.g., Gilteritinib). Physical State: Viscous oil to low-

melting solid (Ambient). Critical Attribute: pH-dependent solubility switch driven by the N4-

tertiary amine.

This technical guide provides a comprehensive analysis of the solubility profile of 4-(2-
Methoxyethyl)piperazine-1-carbaldehyde. Designed for process chemists and formulation

scientists, this document moves beyond static data points to explore the mechanistic solubility

behaviors—specifically the interplay between solvent polarity, hydrogen bonding capability, and

pH manipulation—that drive efficient extraction and purification strategies.

Part 1: Physicochemical Characterization &
Structure-Property Relationships
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To master the solubility of this compound, one must first deconstruct its molecular architecture.

The molecule consists of three distinct functional domains, each dictating its affinity for specific

solvent classes.

Structural Domains
Domain A: The Formyl Group (N-CHO):

Nature: Polar, non-basic amide-like character.

Effect: Increases solubility in polar aprotic solvents (DMSO, DMF) and water. Reduces the

basicity of the N1 nitrogen significantly compared to the parent piperazine.

Domain B: The Piperazine Core:

Nature: Semi-rigid, lipophilic scaffold.

Effect: Provides baseline solubility in chlorinated solvents (DCM, Chloroform) and

moderate polarity ethers.

Domain C: The 2-Methoxyethyl Tail:

Nature: Flexible ether linkage with a terminal tertiary amine (N4).

Effect: The ether oxygen acts as a hydrogen bond acceptor, enhancing water and alcohol

solubility. The N4 nitrogen is the solubility switch—it is protonatable (pKa ≈ 8.5–9.0),

allowing the molecule to transition from lipophilic (neutral) to hydrophilic (cationic) based

on pH.

Predicted vs. Observed Solubility Profile
Based on structural analogs (e.g., 1-(2-methoxyethyl)piperazine and 4-(2-

hydroxyethyl)piperazine-1-carbaldehyde), the following solubility profile is established for the

neutral species at 25°C.

Table 1: Solubility Profile in Organic Solvents

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3368242?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class
Representative
Solvent

Solubility Rating
Process
Implication

Chlorinated
Dichloromethane

(DCM)
High (>100 mg/mL)

Primary extraction

solvent.

Alcohols Methanol, Ethanol High (>100 mg/mL)

Excellent for

homogeneous

reactions; poor for

extraction.

Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)

Good for high-temp

reactions; difficult to

remove.

Ethers THF, 2-MeTHF High (>50 mg/mL)

Viable green

alternative to DCM for

extraction.

Esters Ethyl Acetate (EtOAc) Moderate

Potential

recrystallization

solvent (if solid) or

anti-solvent.

Hydrocarbons Hexane, Heptane Low / Insoluble

Ideal anti-solvent for

oiling out or

precipitation.

Aqueous Water (pH 7) High

Miscible due to H-

bonding; requires

salting out to extract.

Part 2: The pH-Dependent "Solubility Switch"
The most critical operational parameter for this compound is pH. Unlike neutral organic

molecules, 4-(2-Methoxyethyl)piperazine-1-carbaldehyde can be reversibly toggled between

aqueous and organic phases.

Mechanism[1]
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Acidic Conditions (pH < 4):

The N4 nitrogen is protonated (

).

Result: The molecule becomes an ionic salt.

Solubility:

mg/mL in Water; Insoluble in DCM/Heptane.

Basic Conditions (pH > 10):

The N4 nitrogen is deprotonated (Neutral free base).

Result: The molecule exhibits organic character.[1][2][3]

Solubility: High in DCM/EtOAc; Moderate partition coefficient (

) allows extraction from water.

Process Application: Purification Strategy
This behavior enables a "Wash-Extract" purification protocol without chromatography:

Acid Wash: Dissolve crude mixture in dilute HCl. Impurities that are non-basic (neutral

organics) remain in the organic wash layer and are discarded. The target stays in the

aqueous phase.

Base Release: Basify the aqueous phase (pH > 11) using NaOH. The target oils out or

becomes extractable.

Extraction: Extract the now-neutral target into DCM or 2-MeTHF.

Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility curves for regulatory filing.
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Preparation: Weigh 500 mg of 4-(2-Methoxyethyl)piperazine-1-carbaldehyde into a 20 mL

scintillation vial.

Addition: Add the target solvent in 100 µL increments while maintaining the vial at 25°C in a

thermomixer block.

Observation: Vortex for 5 minutes after each addition.

Endpoint: Clear solution with no turbidity.

Calculation:

(mg/mL).

Validation: If the solution remains cloudy after 5 mL solvent addition, filter the supernatant,

evaporate to dryness, and weigh the residue to determine saturation limit.

Protocol B: Partition Coefficient ( ) Screening
Use this to optimize extraction efficiency.

Dissolve 100 mg of compound in 5 mL of pH 10 aqueous buffer.

Add 5 mL of organic solvent (e.g., DCM, EtOAc, MTBE).

Shake vigorously for 20 minutes; allow phases to separate.

Analyze both phases via HPLC-UV (210 nm) or LC-MS.

Calculate distribution ratio

.

Part 4: Visualization of Extraction Workflow
The following diagram illustrates the logical decision tree for isolating 4-(2-
Methoxyethyl)piperazine-1-carbaldehyde from a crude reaction mixture, leveraging its

solubility profile.
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Caption: Acid-Base extraction strategy leveraging the pH-dependent solubility switch of the N4-

piperazine nitrogen.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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